molecular formula C25H21N4P B053471 N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine CAS No. 124316-00-3

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

Cat. No.: B053471
CAS No.: 124316-00-3
M. Wt: 408.4 g/mol
InChI Key: IOSUDUVEOWKKBL-UHFFFAOYSA-N
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Description

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is a complex organic compound known for its unique structure and versatile applications in various fields of science. This compound features a benzotriazole moiety linked to a triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine typically involves the reaction of benzotriazole with triphenylphosphine and a suitable amine. One common method includes the following steps:

    Formation of Benzotriazole Intermediate: Benzotriazole is first activated using a halogenating agent such as phosphorus oxychloride (POCl3) to form a benzotriazole chloride intermediate.

    Reaction with Triphenylphosphine: The intermediate is then reacted with triphenylphosphine in the presence of a base like triethylamine to form the triphenylphosphoranylidene derivative.

    Amination: Finally, the triphenylphosphoranylidene derivative is treated with an amine, such as methanamine, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can facilitate binding to specific sites, while the benzotriazole moiety may interact with nucleophilic centers, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Triphenylphosphoranylidene)aniline
  • (Phenylimino)triphenylphosphorane
  • Tetraphenylphosphine imide

Uniqueness

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is unique due to the presence of both the benzotriazole and triphenylphosphoranylidene groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of applications and interactions, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

benzotriazol-1-ylmethylimino(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N4P/c1-4-12-21(13-5-1)30(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-20-29-25-19-11-10-18-24(25)27-28-29/h1-19H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSUDUVEOWKKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396981
Record name 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124316-00-3
Record name 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine
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